2-({5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole, a furan, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling with a triazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice would be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or acetyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N1-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
7168-12-9 |
---|---|
Molecular Formula |
C17H20N6O2S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C17H20N6O2S/c1-4-7-18-15(24)11-26-17-20-19-16(14-9-12(2)22(3)21-14)23(17)10-13-6-5-8-25-13/h4-6,8-9H,1,7,10-11H2,2-3H3,(H,18,24) |
InChI Key |
UTNQBIKICKWNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NCC=C |
Origin of Product |
United States |
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